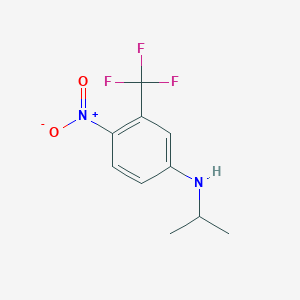
N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and an isopropyl group attached to an aniline ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of N-propan-2-yl-3-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Amino-N-propan-2-yl-3-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of anti-inflammatory and anti-cancer drugs. It is also employed in the development of agrochemicals, such as herbicides and insecticides . Additionally, this compound is used in material science for the synthesis of specialty polymers and dyes .
作用机制
The mechanism of action of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that inhibit specific enzymes or receptors involved in disease pathways. The nitro group can be reduced to an amine, which then interacts with biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
4-Nitro-3-(trifluoromethyl)aniline: Lacks the isopropyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
4-Nitro-N-methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
Uniqueness: 4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. The trifluoromethyl group also contributes to its stability and reactivity in various chemical reactions .
属性
IUPAC Name |
4-nitro-N-propan-2-yl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-7-3-4-9(15(16)17)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQZAGHPQDHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
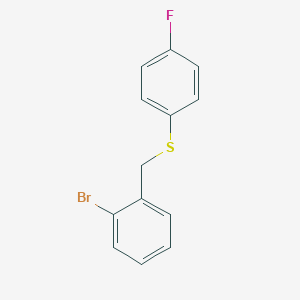
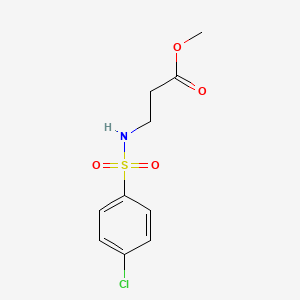
![3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)
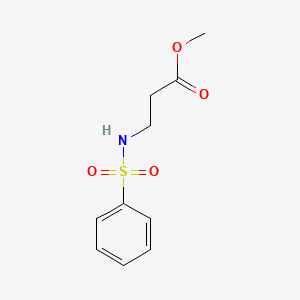
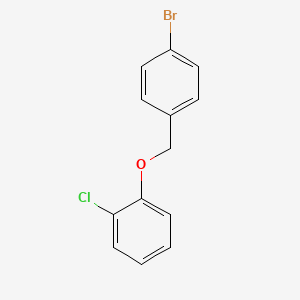
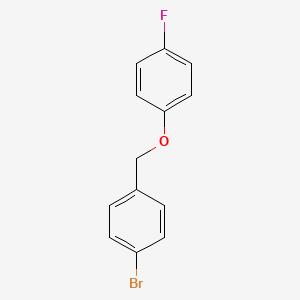
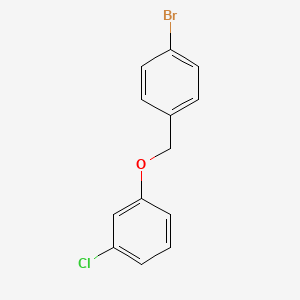
![Methyl 3-[(3-bromophenyl)formamido]propanoate](/img/structure/B7857768.png)
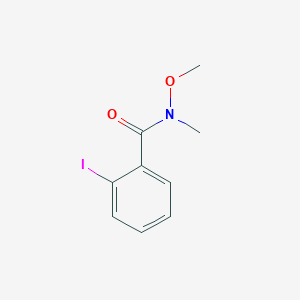
![Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B7857790.png)
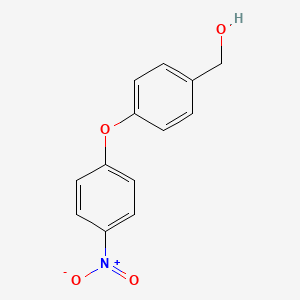
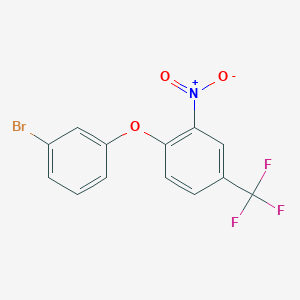
![2-[(4-methoxyanilino)methyl]-1H-quinazolin-4-one](/img/structure/B7857809.png)
